3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
3-(4-Methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a fused chromene-oxazine core, a 4-methoxyphenyl substituent at the 3-position, and a pyridin-3-ylmethyl group at the 9-position. This structural framework is associated with diverse biological activities, including osteogenic, antiviral, and kinase-modulating properties, depending on substituent variations .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-18-6-4-17(5-7-18)21-14-29-24-19(23(21)27)8-9-22-20(24)13-26(15-30-22)12-16-3-2-10-25-11-16/h2-11,14H,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDKRFMQEPMVBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a member of the oxazine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.47 g/mol. The structure features a chromeno[8,7-e][1,3]oxazine core substituted with a methoxyphenyl group and a pyridinylmethyl group.
Antitumor Activity
Research indicates that derivatives of oxazine compounds exhibit significant antitumor activity . A study conducted on various cancer cell lines demonstrated that compounds similar to this compound showed promising results against multiple types of cancer, including breast and lung cancers. The National Cancer Institute's Developmental Therapeutics Program tested these compounds against 60 cancer cell lines and found that they displayed notable cytotoxic effects .
The antitumor effects are believed to be mediated through the inhibition of protein kinases involved in tumor growth and proliferation. Specifically, compounds with similar structures have been shown to disrupt signaling pathways critical for cancer cell survival .
Anti-inflammatory Activity
In addition to antitumor properties, studies have suggested that this class of compounds may possess anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a key role in disease progression. The anti-inflammatory activity could be linked to the modulation of cytokine production and inhibition of inflammatory mediators .
Antimicrobial Activity
Preliminary investigations have also indicated that oxazine derivatives exhibit antimicrobial properties against various bacterial strains. This activity is essential for developing new antibiotics in an era of increasing antibiotic resistance .
Case Studies
-
Antitumor Efficacy : In vitro studies involving the application of this compound on human cancer cell lines revealed IC50 values indicating effective cytotoxicity. For instance:
- MDA-MB-468 (breast cancer): IC50 = 12 µM
- A549 (lung cancer): IC50 = 15 µM
- Anti-inflammatory Studies : In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to controls, suggesting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antitumor Activity : Preliminary studies suggest that this compound may act as an inhibitor of specific protein kinases involved in cancer progression. The presence of the pyridinylmethyl moiety is believed to enhance its interaction with biological targets associated with tumor growth .
- Enzyme Inhibition : The compound shows potential in inhibiting enzymes critical for various biochemical pathways. For instance, research indicates that it can interfere with lipoxygenase activity, which is relevant in inflammatory processes .
- Antimicrobial Properties : Some derivatives of this compound have been evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The structural features contribute to its ability to disrupt bacterial cell functions .
Synthesis and Characterization
The synthesis of 3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions that include:
- Formation of the chromeno[8,7-e][1,3]oxazine core.
- Introduction of the methoxyphenyl and pyridinylmethyl groups through nucleophilic substitution reactions.
Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Medicinal Chemistry
The compound's unique structure allows for modifications that can lead to enhanced biological activity. Researchers are exploring its derivatives to optimize potency and selectivity against specific targets.
Case Studies
- Antitumor Evaluation : A study evaluated the antitumor effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further development .
- Enzyme Activity Studies : Research demonstrated that certain analogs of this compound effectively inhibited lipoxygenase enzymes in vitro, showcasing their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Table 1: Impact of 9-Position Substituents on Chromeno-Oxazine Derivatives
*Estimated based on structural similarity.
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F) : Halogenated benzyl groups (6l, 6i) increase molecular weight and melting points, likely enhancing thermal stability and membrane permeability .
- Oxygen-Containing Heterocycles (e.g., Furan) : Compound 7’s furan group contributes to dual osteoblast/osteoclast regulation, suggesting heteroaromatic substituents optimize multitarget efficacy .
- Hydrophilic Chains (e.g., Hydroxybutyl) : Hydroxyalkyl chains (4a) improve solubility but may reduce blood-brain barrier penetration compared to aromatic substituents .
Substituent Variations at the 3-Position
Table 2: Role of 3-Position Substituents
Key Observations :
Q & A
Q. What are the key synthetic routes for preparing 3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-dihydrochromeno-oxazinone derivatives, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Core formation : The chromeno-oxazine scaffold is built via cyclization of substituted coumarin or chromene precursors under acidic or basic conditions .
- Substituent introduction : The pyridinylmethyl group is introduced using alkylation or nucleophilic substitution, often requiring catalysts like K₂CO₃ or phase-transfer agents .
- Characterization : Intermediates are validated via / NMR (confirming methoxy protons at δ 3.8–4.0 ppm and pyridinyl protons at δ 8.0–8.5 ppm) and HRMS (mass accuracy < 5 ppm) .
Q. What role does the chromeno-oxazine core play in the compound’s biological activity?
The fused chromene-oxazine structure provides planar rigidity, enhancing interactions with hydrophobic enzyme pockets (e.g., kinases or receptors). The oxazine’s nitrogen atom facilitates hydrogen bonding, critical for target binding .
Q. How is purity assessed during synthesis, and what thresholds are acceptable for pharmacological studies?
HPLC with UV detection (λ = 254–280 nm) is standard. Purity >95% is required for in vitro assays (e.g., enzyme inhibition), while >99% is mandated for in vivo studies to avoid off-target effects .
Advanced Research Questions
Q. How can synthetic yields be optimized for the pyridinylmethyl substitution step?
- Reaction optimization : Use microwave-assisted synthesis (60–80°C, 30 min) to reduce side reactions.
- Solvent selection : Polar aprotic solvents (DMF or DMSO) improve nucleophilicity of the pyridinylmethyl group .
- Catalyst screening : Pd(OAc)₂ or CuI can enhance coupling efficiency for sterically hindered intermediates .
Q. What structure-activity relationships (SAR) govern the compound’s anti-osteoporotic activity?
Q. How can contradictory solubility data across studies be resolved?
Q. What in silico strategies predict binding modes to molecular targets (e.g., RANKL or BMP receptors)?
- Docking : Use AutoDock Vina with crystal structures (PDB: 3URF for RANKL) to identify key interactions (e.g., hydrogen bonds with oxazine oxygen).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. How should researchers design toxicity screens for this compound?
Q. What analytical techniques resolve stereochemical uncertainties in the dihydrochromeno ring?
- X-ray crystallography : Resolve absolute configuration (e.g., C9 and C10 chiral centers).
- ECD spectroscopy : Compare experimental vs. TD-DFT-calculated electronic circular dichroism spectra .
Q. How do substituents influence metabolic stability in hepatic microsomes?
- Phase I metabolism : The 4-methoxyphenyl group reduces CYP3A4-mediated oxidation vs. unsubstituted analogs.
- Glucuronidation : Pyridinylmethyl substitution increases UDP-glucuronosyltransferase affinity, shortening half-life (t₁/₂ = 2.1 h in human microsomes) .
Methodological Guidance for Data Interpretation
Q. Interpreting conflicting IC₅₀ values in kinase inhibition assays
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
